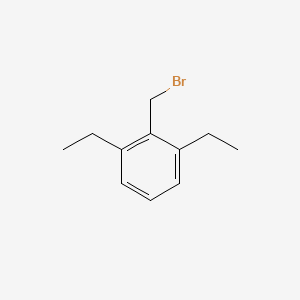2-(Bromomethyl)-1,3-diethylbenzene
CAS No.: 1247022-13-4
Cat. No.: VC4076047
Molecular Formula: C11H15B
Molecular Weight: 227.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1247022-13-4 |
|---|---|
| Molecular Formula | C11H15B |
| Molecular Weight | 227.14 |
| IUPAC Name | 2-(bromomethyl)-1,3-diethylbenzene |
| Standard InChI | InChI=1S/C11H15Br/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8H2,1-2H3 |
| Standard InChI Key | PFUQGCXGNUIXTP-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=CC=C1)CC)CBr |
| Canonical SMILES | CCC1=C(C(=CC=C1)CC)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-(bromomethyl)-1,3-diethylbenzene is defined by a benzene core with ethyl groups at the 1 and 3 positions and a bromomethyl group at the 2 position. The SMILES notation and InChIKey provide precise descriptors of its connectivity and stereochemistry . The ethyl groups introduce steric bulk and electron-donating effects, while the bromomethyl group acts as an electrophilic site for nucleophilic substitution reactions.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.14 g/mol | |
| Density | 1.264 g/cm³ | |
| Boiling Point | 78–80°C (at 2 mmHg) | |
| Refractive Index | 1.544 | |
| Solubility | Insoluble in water |
The compound’s insolubility in water aligns with its hydrophobic aromatic structure, while its moderate boiling point facilitates purification via distillation under reduced pressure .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-(bromomethyl)-1,3-diethylbenzene typically involves bromination of 1,3-diethylbenzene derivatives. One approach utilizes -bromosuccinimide (NBS) in a halogenated solvent like carbon tetrachloride, leveraging radical mechanisms to introduce the bromomethyl group . Alternatively, direct bromination with molecular bromine () in the presence of Lewis acids such as aluminum bromide () has been reported for analogous compounds .
Example Protocol:
-
Substrate Preparation: 1,3-Diethylbenzene is dissolved in .
-
Bromination: NBS is added incrementally under UV light to initiate radical bromination.
-
Workup: The mixture is filtered, and the solvent is evaporated under vacuum.
-
Purification: Distillation at 2 mmHg yields the pure product .
Industrial-scale production often employs continuous flow reactors to enhance yield and safety, minimizing byproducts such as dibrominated species.
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromomethyl group undergoes facile nucleophilic substitution with reagents like amines, thiols, and alkoxides. For example, reaction with sodium azide () produces the corresponding azide, a precursor for click chemistry applications :
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-couplings when the bromine is replaced by a boronic ester. This reactivity is exploited in pharmaceutical synthesis to construct biaryl motifs .
Industrial Applications
-
Pharmaceuticals: Intermediate for antitumor agents and kinase inhibitors.
-
Agrochemicals: Building block for herbicides and fungicides .
-
Materials Science: Monomer for flame-retardant polymers.
Recent Research and Innovations
Catalytic Applications
Recent studies highlight its use in palladium-catalyzed C–H activation reactions to synthesize polycyclic aromatic hydrocarbons (PAHs) . The ethyl groups enhance regioselectivity by directing metal catalysts to specific positions on the benzene ring.
Environmental Impact
Biodegradation studies indicate moderate persistence in soil, with a half-life of 28 days under aerobic conditions. Remediation strategies involving microbial consortia are under investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume